Silver 3-pyrroline-2,5-dione

Description

Structure

3D Structure of Parent

Properties

CAS No. |

42867-30-1 |

|---|---|

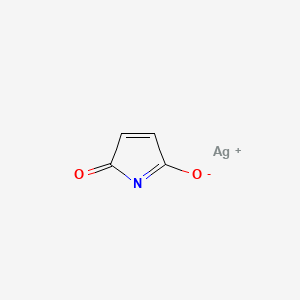

Molecular Formula |

C4H2AgNO2 |

Molecular Weight |

203.93 g/mol |

IUPAC Name |

silver;5-oxopyrrol-2-olate |

InChI |

InChI=1S/C4H3NO2.Ag/c6-3-1-2-4(7)5-3;/h1-2H,(H,5,6,7);/q;+1/p-1 |

InChI Key |

PZAKGHDKLNFRTD-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=O)N=C1[O-].[Ag+] |

Related CAS |

541-59-3 (Parent) |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Silver 3 Pyrroline 2,5 Dione Derivatives

Direct Synthesis Routes for Silver 3-Pyrroline-2,5-dione Formation

Direct synthesis provides the most straightforward pathway to this compound derivatives. These methods typically involve the reaction of a suitable pyrroline (B1223166) precursor with a silver salt, leading directly to the desired silver-containing compound.

Solvent-Mediated and Precipitation Techniques

Solvent-mediated synthesis is a common and effective method for preparing this compound derivatives. The choice of solvent is critical as it can influence the reaction rate, yield, and the crystalline structure of the product. In a typical procedure, a solution of a 3-pyrroline-2,5-dione derivative is treated with a silver salt, often silver nitrate (B79036) (AgNO₃) or silver trifluoromethanesulfonate (B1224126) (AgOTf), in a suitable solvent. The desired silver complex then precipitates from the solution and can be isolated by filtration.

The selection of the solvent system is crucial for the successful synthesis of these compounds. For instance, ethanol (B145695) has been shown to be an effective solvent for the synthesis of certain pyrrolidine-2,3-dione (B1313883) derivatives, leading to a significant increase in product yield compared to other solvents like glacial acetic acid. nih.govbeilstein-journals.org The solubility of the reactants and the insolubility of the product in the chosen solvent are key factors that drive the reaction to completion via precipitation.

| Reactant 1 | Reactant 2 | Solvent | Yield (%) | Reference |

| 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | 4-methoxybenzylamine | DMF | 62 | beilstein-journals.org |

| 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | 4-methoxybenzylamine | Acetic Acid | - | beilstein-journals.org |

| 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | 4-methoxybenzylamine | Ethanol | - | beilstein-journals.org |

Green Chemistry Approaches and Environmentally Benign Syntheses

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of this compound derivatives to minimize the use and generation of hazardous substances. These approaches often utilize water as a solvent, employ catalysts that can be recycled, and aim for high atom economy.

One such approach involves the use of N-methyl-2-pyrrolidone (NMP) which can act as a green reducing agent for the synthesis of silver nanoparticles. researchgate.net The oxidation of NMP to 5-hydroxy-N-methyl-2-pyrrolidone can facilitate the reduction of silver ions to form nanoparticles, which can then be incorporated into the pyrrolidine (B122466) structure. researchgate.net Furthermore, ultrasound irradiation has been explored as a green technique for the synthesis of pyrrolidine derivatives, often leading to higher yields and shorter reaction times. tandfonline.com

Ligand Exchange and Transmetalation Strategies Involving 3-Pyrroline-2,5-dione

Ligand exchange and transmetalation reactions offer an alternative route to this compound derivatives, particularly when direct synthesis is not feasible or yields are low. These methods involve the transfer of the 3-pyrroline-2,5-dione ligand from another metal complex to a silver center, or the exchange of ligands on a pre-existing silver complex.

Transmetalation from a silver(I)-N-heterocyclic carbene (NHC) complex is a known strategy for the synthesis of other coinage metal complexes. researchgate.net A similar principle can be applied where a 3-pyrroline-2,5-dione ligand is transferred from a suitable precursor complex to a silver salt. This method can be particularly useful for creating complexes with specific coordination geometries and electronic properties.

Metal-Templated Syntheses of Silver-Cyclic Imide Architectures

Metal-templated synthesis is a powerful technique for the construction of complex molecular architectures, including those containing silver and cyclic imide moieties. In this approach, the metal ion acts as a template, organizing the reacting components in a specific orientation that favors the formation of the desired macrocyclic or cage-like structure.

The use of silver ions as templates has been shown to influence the conformation of molecules. For example, the coordination of silver ions can alter the conformation of bipyridyl moieties within larger structures. rsc.org This templating effect can be exploited to direct the synthesis of specific isomers or to improve the yield of macrocyclization reactions. While not directly focused on 3-pyrroline-2,5-dione, the principles of metal-templated synthesis using silver ions are transferable to the construction of complex silver-cyclic imide architectures. rsc.orgacs.org

Optimization of Reaction Parameters and Yields in Complex Synthesis

The synthesis of complex molecules like this compound derivatives often requires careful optimization of reaction parameters to maximize yields and ensure the formation of the desired product. Factors such as reactant ratios, temperature, reaction time, and catalyst loading can have a significant impact on the outcome of the reaction.

| Parameter | Variation | Effect on Yield | Reference |

| Reactant Ratio (aldehyde:aniline:dioxovalerate) | 1:1:1 | 70% | nih.gov |

| Reactant Ratio (aldehyde:aniline:dioxovalerate) | 1:1:1.5 | 77% | nih.gov |

| Catalyst Loading | 5 mol% | - | acs.org |

| Catalyst Loading | 2 mol% | Reduced catalyst loading achieved | acs.org |

Advanced Structural Elucidation and Spectroscopic Characterization of Silver 3 Pyrroline 2,5 Dione Complexes

Vibrational Spectroscopy (FTIR and Raman) for Ligand-Metal Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the interaction between the silver ion and the 3-pyrroline-2,5-dione ligand. By analyzing the vibrational frequencies of the complex and comparing them to those of the free ligand, one can deduce information about the coordination sites and the strength of the metal-ligand bond.

The infrared and Raman spectra of the 3-pyrroline-2,5-dione ligand are characterized by several key vibrational modes, including C=O stretching, N-H bending, C-N stretching, and ring deformation modes. Upon coordination to a silver ion, these vibrational frequencies are expected to shift.

Surface-Enhanced Raman Scattering (SERS) studies of maleimide (B117702) adsorbed on silver surfaces provide a useful analogue. researchgate.net In these studies, significant shifts and changes in relative band intensities are observed compared to the normal Raman spectrum of maleimide, suggesting a strong interaction between the molecule and the silver surface. usra.edu For example, the strong chemisorption of the maleimide molecule to the silver surface is evidenced by the appearance of a metal-molecule stretching vibration. researchgate.net Key vibrational bands for maleimide and their shifts upon interaction with silver are indicative of the ligand-metal bond formation.

| Vibrational Mode (Tentative Assignment) | Normal Raman usra.edu | SERS on Ag Nanoparticles usra.edu | Shift / Change |

|---|---|---|---|

| Ring Deformation | 641 (s) | 669 (vs) | Shifted, intensity increased |

| Symmetric Ring Breathing | 898 (s) | 936 (m) | Shifted |

| C=C Stretch | 1581 (s) | 1575 (s) | Shifted |

| C=O Stretch | 1708 (s), 1755 (vs) | Not prominent | Disappeared/Weakened |

| C-H Stretch | 3104 (s) | 3083 (m) | Shifted |

Abbreviations: s = strong, vs = very strong, m = medium

The magnitude and direction of the spectral shifts can help identify the site of coordination. A significant shift in the C=O stretching frequency, typically to a lower wavenumber (red shift), would suggest coordination through the carbonyl oxygen. Conversely, changes in the N-H or C-N vibrational modes would point towards coordination at the nitrogen atom. In silver-uracil complexes, for instance, coordination through the deprotonated N(3) site and carbonyl oxygens leads to distinct shifts in the corresponding vibrational bands. nih.gov

Furthermore, SERS selection rules can provide information on the orientation of the adsorbed molecule. The observation of strong ring modes and weak or absent in-plane vibrational modes for maleimide on silver surfaces suggests that the molecule adopts a perpendicular or standing orientation relative to the surface. researchgate.net This information is crucial for understanding how the ligand arranges itself around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of molecules in solution. For Silver 3-pyrroline-2,5-dione complexes, ¹H and ¹³C NMR would provide detailed information about the ligand's structure and its electronic environment upon complexation with silver.

Upon complexation with silver, shifts in the ¹H and ¹³C NMR signals of the ligand are expected. These coordination-induced shifts can help identify the binding site in solution. For example, a significant downfield shift for the carbons adjacent to the coordinating atom is often observed. NMR can also be used to study dynamic processes, such as ligand exchange or conformational changes in solution, by analyzing spectra recorded at different temperatures.

| Structure | ¹H NMR (Solvent) jst-ud.vnnih.gov | ¹³C NMR (Solvent) jst-ud.vnnih.gov |

|---|---|---|

| 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one | 5.88 (s, 1H, C5-H), 2.17 (s, 3H, CH₃) (CDCl₃) | 195.88 (C=O, acetyl), 163.86 (C2=O), 62.17 (C5) (CDCl₃) |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-3-pyrroline-2-one | 5.85 (s, 1H), 4.21 (m, 2H, OCH₂), 1.21 (t, 3H, CH₃) (CDCl₃) | 164.66, 162.65, 156.98 (Carbonyls/Ring Carbons), 61.78 (OCH₂), 14.17 (CH₃) (CDCl₃) |

Ligand Proton and Carbon Environments in Silver Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, providing valuable insights into the structure of molecules in solution. In the context of this compound complexes, ¹H and ¹³C NMR are instrumental in confirming the coordination of the 3-pyrroline-2,5-dione ligand to the silver ion and assessing any changes in its electronic structure upon complexation.

In ¹³C NMR spectroscopy, the carbonyl carbons and the vinylic carbons of the 3-pyrroline-2,5-dione ligand are of particular interest. For a maleimide-terminated polymer, the carbon resonance of the vinylic carbons on the maleimide ring is observed at 134.2 ppm, while the carbonyl carbons resonate at 170.6 ppm. researchgate.net Similar to the proton NMR, coordination to silver is expected to perturb the electronic environment of these carbon atoms, resulting in a change in their chemical shifts. Studies on a homoleptic Ag(III) complex stabilized by succinimidate ligands, which are structurally similar to 3-pyrroline-2,5-dione, revealed sharp singlets in both ¹H and ¹³C NMR spectra, indicating a stable complex in solution. nih.gov

| Nucleus | Functional Group | Expected Chemical Shift (Free Ligand) | Expected Chemical Shift (Silver Complex) |

|---|---|---|---|

| ¹H | Vinylic (-CH=CH-) | ~6.70 - 6.90 | Shifted from free ligand value |

| ¹³C | Vinylic (-CH=CH-) | ~134 | Shifted from free ligand value |

| ¹³C | Carbonyl (-C=O) | ~170 | Shifted from free ligand value |

Solid-State NMR Characterization

While solution NMR provides information about the behavior of complexes in a solvent, solid-state NMR (ssNMR) spectroscopy offers a powerful means to investigate the structure and dynamics of molecules in their crystalline or amorphous solid forms. This technique is particularly valuable for characterizing coordination polymers or complexes that are insoluble or unstable in solution.

For silver complexes, ¹⁰⁹Ag ssNMR can provide direct information about the coordination environment of the silver ion. Although a low-gamma nucleus with low natural abundance, advancements in ssNMR techniques have made its observation more accessible. researchgate.netacs.org A study on a homoleptic Ag(III) complex with succinimidate ligands successfully employed ¹⁰⁹Ag magic-angle spinning (MAS) NMR to confirm the presence of a single Ag(III) site, which was consistent with crystallographic data. nih.gov The chemical shift in ¹⁰⁹Ag NMR is highly sensitive to the oxidation state and coordination geometry of the silver center. Monovalent Ag(I) compounds typically exhibit chemical shifts in the range of -100 to +1000 ppm, whereas trivalent Ag(III) complexes show significantly deshielded resonances, often between 1900 and 2500 ppm. nih.gov

In addition to ¹⁰⁹Ag NMR, ¹³C and ¹⁵N ssNMR can be used to probe the ligand environment in the solid state, providing information on intermolecular interactions and crystallographic non-equivalence of ligands. While specific solid-state NMR data for this compound is not currently available, the successful application of this technique to analogous silver-N-donor complexes underscores its potential for the detailed structural characterization of these materials in the solid phase. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of coordination complexes, as it often allows for the observation of the intact molecular ion.

For a this compound complex, ESI-MS would be expected to show a prominent peak corresponding to the [Ag(C₄H₂NO₂) + H]⁺ or [Ag(C₄H₂NO₂)]⁺ ion, depending on the exact nature of the complex and the ionization conditions. The isotopic pattern of silver, with two abundant isotopes (¹⁰⁷Ag and ¹⁰⁹Ag), would result in a characteristic doublet for silver-containing fragments, aiding in their identification. A study on a silver(III) succinimide (B58015) complex using ESI-MS in negative mode successfully identified the molecular ion [Ag(succ)₄]⁻. nih.gov

Tandem mass spectrometry (MS/MS) can be employed to investigate the fragmentation pathways of the complex. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. The fragmentation patterns can provide valuable information about the strength of the metal-ligand bonds and the stability of different substructures. Potential fragmentation pathways for a this compound complex could involve the loss of the intact ligand, or fragmentation of the ligand itself, such as the loss of carbon monoxide (CO) or other small neutral molecules. Understanding these pathways is crucial for the structural confirmation of the complex.

| Ion | Expected m/z (¹⁰⁷Ag) | Expected m/z (¹⁰⁹Ag) | Potential Origin |

|---|---|---|---|

| [Ag(C₄H₂NO₂)]⁺ | 203.9 | 205.9 | Molecular Ion |

| [Ag]⁺ | 106.9 | 108.9 | Loss of ligand |

| [C₄H₂NO₂]⁺ | 96.0 | Free ligand cation |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States and Surface Composition

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical oxidation states of the elements present in a sample. It is particularly useful for characterizing the electronic state of the silver center in 3-pyrroline-2,5-dione complexes.

The binding energy of the Ag 3d core level is a key indicator of the oxidation state of silver. The Ag 3d spectrum exhibits a spin-orbit doublet, corresponding to the Ag 3d₅/₂ and Ag 3d₃/₂ photoelectrons. For metallic silver (Ag(0)), the Ag 3d₅/₂ peak is typically observed at a binding energy of approximately 368.2 eV. thermofisher.com In Ag(I) compounds, this peak is often shifted to a slightly lower binding energy. For example, in silver(I) pyrazolylmethylpyridine complexes, the Ag 3d₅/₂ binding energy was consistent with a +1 oxidation state. nih.gov Conversely, higher oxidation states like Ag(II) and Ag(III) generally result in a shift to higher binding energies, although some exceptions with negative shifts have been noted due to initial-state factors. xpsfitting.com

In addition to the silver signals, XPS can also be used to analyze the N 1s and O 1s core levels of the 3-pyrroline-2,5-dione ligand. The binding energies of these elements can provide further evidence of coordination to the silver ion. A shift in the N 1s binding energy upon complexation would be indicative of the involvement of the nitrogen atom in the coordination sphere. This technique is also highly valuable for assessing the purity and surface composition of the synthesized complexes. researchgate.netresearchgate.net

| Silver Species | Typical Binding Energy (eV) | Reference |

|---|---|---|

| Ag(0) (metal) | ~368.2 | thermofisher.com |

| Ag(I) compounds | ~367.3 - 367.9 | researchgate.net |

| Ag(II) oxide (AgO) | Shifted from Ag(I) | xpsfitting.com |

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanoscale Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology, size, and structure of materials at the micro- and nanoscale. These techniques are essential for characterizing the solid-state morphology of this compound complexes, especially if they form coordination polymers or well-defined crystalline structures.

SEM provides high-resolution images of the surface topography of a sample. For a crystalline powder of a this compound complex, SEM can reveal the shape and size distribution of the crystals. In a study of thin films derived from silver(I) pyrazolylmethylpyridine complexes, SEM was used to show that the film growth proceeded via an island growth mechanism. nih.gov This type of information is crucial for understanding the material's properties and potential applications.

Rigorous Theoretical and Computational Investigations of Silver 3 Pyrroline 2,5 Dione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. ijcce.ac.ir By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. ijcce.ac.irnih.gov For a metal-organic complex such as Silver 3-pyrroline-2,5-dione, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide fundamental insights into its stability and electronic characteristics. nih.gov

A primary application of DFT is to determine the most stable geometric structure and the nature of the bonding between the silver atom and the 3-pyrroline-2,5-dione ligand. The ligand, also known as maleimide (B117702), possesses multiple potential coordination sites, including the nitrogen atom and the two carbonyl oxygen atoms.

DFT calculations are used to model these different coordination possibilities. By performing geometry optimization for each potential isomer, researchers can identify the structures that correspond to energy minima on the potential energy surface. The relative energies of these optimized structures reveal the most thermodynamically stable coordination mode.

Key geometric parameters derived from these calculations include:

Bond Lengths: The calculated distance between the silver ion and the coordinating atom (N or O) provides insight into the strength of the metal-ligand bond.

Bond Angles: The angles around the silver center and within the ligand ring indicate the degree of geometric distortion upon complexation.

An illustrative data table for hypothetical coordination modes is presented below.

| Coordination Site | Relative Energy (kcal/mol) | Ag-Ligand Bond Length (Å) |

| N-coordinated | 0.00 (Reference) | 2.25 |

| O-coordinated (C=O at C2) | +5.7 | 2.40 |

| O,O-bidentate | +12.3 | 2.55 (Ag-O1), 2.58 (Ag-O2) |

Note: Data are hypothetical and for illustrative purposes only.

Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Vis). ijcce.ac.ir By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can help assign the absorption bands observed in experimental spectra. researchgate.net For this compound, these calculations can distinguish between π→π* transitions localized on the ligand and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. nih.gov

Similarly, DFT can compute vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Comparing the calculated vibrational frequencies of the complex to those of the free ligand allows for the assignment of specific vibrational modes. A key focus would be the shift in the C=O and N-H stretching frequencies upon coordination to the silver atom, confirming the site of binding. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movements and interactions with its environment, such as a solvent. nih.gov For this compound, an MD simulation could reveal the flexibility of the pyrroline (B1223166) ring, the stability of the silver-ligand bond in solution, and how solvent molecules arrange themselves around the complex. nih.gov

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in studying the reactivity of molecules and elucidating reaction mechanisms. beilstein-journals.orgresearchgate.net These studies involve mapping the potential energy surface of a reaction to understand how reactants are converted into products. beilstein-journals.orgnih.govresearchgate.net

To understand a chemical reaction, it is crucial to identify the transition state (TS)—the highest energy point along the reaction pathway. researchgate.net DFT calculations are used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. beilstein-journals.orgnih.gov For reactions involving this compound, such as ligand substitution or its participation in a catalytic cycle, transition state analysis can reveal the most favorable reaction pathway. beilstein-journals.orgresearchgate.net

In reactions with multiple possible products, DFT calculations can explain why one product is formed preferentially over another (selectivity). By comparing the activation energies for the different pathways leading to each product, researchers can determine whether the reaction is under kinetic control (where the product with the lowest activation energy barrier is favored) or thermodynamic control (where the most stable product is favored). beilstein-journals.orgnih.govresearchgate.net This understanding is critical for optimizing reaction conditions to achieve a desired chemical outcome. beilstein-journals.org

Computational Design and Prediction of Novel Silver-Imide Compounds

The rational design and prediction of the properties of novel silver-imide compounds, such as this compound, are increasingly reliant on robust theoretical and computational methodologies. These approaches not only provide deep insights into the electronic structure, stability, and reactivity of these compounds but also guide synthetic efforts toward molecules with desired characteristics. Density Functional Theory (DFT) has emerged as a particularly powerful tool in this domain, enabling the accurate prediction of molecular geometries, electronic properties, and spectroscopic signatures of silver complexes. tandfonline.comnih.govresearchgate.netresearchgate.net

Computational studies serve as a bridge between theoretical concepts and experimental realities, allowing for the in silico screening of potential new silver-imide compounds before their synthesis. This predictive capability is crucial for accelerating the discovery of new materials with tailored electronic and chemical properties. The process typically involves the optimization of the molecular geometry to find the most stable arrangement of atoms, followed by the calculation of various molecular properties. tandfonline.comresearchgate.net These calculations can be performed in the gas phase or with the inclusion of solvent effects to more closely mimic experimental conditions. tandfonline.com

Predicted Molecular Geometry

Below are two tables presenting hypothetical, yet plausible, predicted geometric parameters for a mononuclear this compound complex, based on typical values found in computational studies of silver(I) complexes with N-donor ligands.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| Ag–N | 2.10 |

| N–C(carbonyl) | 1.38 |

| C=O | 1.23 |

| C(carbonyl)–C(vinyl) | 1.48 |

| C=C (vinyl) | 1.35 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| C(carbonyl)–N–C(carbonyl) | 115.0 |

| Ag–N–C(carbonyl) | 122.5 |

| N–C(carbonyl)–C(vinyl) | 108.0 |

| O=C–N | 125.0 |

Electronic Properties and Frontier Molecular Orbitals

Beyond molecular geometry, DFT calculations provide invaluable insights into the electronic structure of novel silver-imide compounds. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. nih.govresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of the chemical reactivity and kinetic stability of a molecule. A larger gap generally implies higher stability.

Furthermore, the analysis of electrostatic potential surfaces can reveal the distribution of charge within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govresearchgate.net This information is vital for predicting how the molecule will interact with other chemical species. For instance, in the design of new catalytic materials, understanding the electrostatic potential is key to predicting substrate binding and activation.

The table below presents hypothetical electronic properties for this compound, calculated using a DFT approach.

Table 3: Predicted Electronic Properties for this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.30 |

These computational predictions, when combined with experimental studies, provide a comprehensive understanding of novel silver-imide compounds. The synergy between theory and experiment is essential for the efficient design and development of new materials with tailored properties for a wide range of applications.

Reactivity and Advanced Mechanistic Studies of Silver 3 Pyrroline 2,5 Dione Compounds

Electrochemical Behavior and Redox Processes of Silver-Imide Systems

The electrochemical properties of silver-imide systems, particularly those involving succinimide (B58015) (a saturated analog of 3-pyrroline-2,5-dione), have been investigated to understand their redox behavior and potential for applications such as electroplating.

Cyclic voltammetry studies of silver ions in succinimide solutions reveal that the addition of the imide ligand affects the reduction potential of Ag+. The reduction potential of silver shifts to more negative values in the presence of succinimide, indicating the formation of a silver-succinimide complex that is more difficult to reduce than the free silver ion. The stability and form of the complex are influenced by the concentration of the complexing agent and the pH of the solution.

In alkaline conditions (pH 10), silver ions and succinimide form stable complex ions, which have been identified as [Ag(C₄H₄NO₂)₂]⁻, [Ag(C₄H₄NO₂)₃]²⁻, and [Ag₂(C₄H₄NO₂)₄]²⁻. The electrochemical reduction of these complexes is a key step in processes like silver electrodeposition, where the presence of succinimide helps in obtaining compact and smooth coatings.

Potentiometric titrations have been employed to determine the stability constants of silver-succinimide complexes. These studies confirm the formation of AgL and AgL₂ species (where L represents the succinimide ligand). The stability of these complexes is pH-dependent, with complexation beginning around pH 6.5. The formation of the more stable AgL₂ complex is favored at higher pH values and with an excess of the succinimide ligand.

| Complex Species | Condition | Observation |

|---|---|---|

| [Ag(C₄H₄NO₂)₂]⁻ | pH 10 | Stable complex formed |

| [Ag(C₄H₄NO₂)₃]²⁻ | pH 10 | Stable complex formed |

| [Ag₂(C₄H₄NO₂)₄]²⁻ | pH 10 | Stable complex formed |

| AgL | pH 5-8 | Dominant species in this pH range with 1:10 silver to succinimide ratio |

| AgL₂ | Above pH 7 | Dominant species at higher pH with 1:10 silver to succinimide ratio |

Photochemical Reactivity and Light-Induced Transformations

While specific studies on the photochemical reactivity of silver 3-pyrroline-2,5-dione are limited, the general behavior of silver compounds under illumination provides insights into potential light-induced transformations. The photosensitivity of silver compounds is well-known, often leading to the formation of metallic silver.

For instance, the photochemical decomposition of silver halides like silver bromide (AgBr) is initiated by the absorption of light, leading to the reduction of silver ions (Ag⁺) to silver metal (Ag) and the oxidation of bromide ions. This process is fundamental to traditional photography. A similar photochemical reduction can be anticipated for silver-imide complexes upon excitation, potentially leading to the formation of silver nanoparticles.

The study of silver-chloride complexes under simulated sunlight has shown that soluble AgClₓ⁽ˣ⁻¹⁾⁻ species can act as precursors for the formation of silver nanoparticles. The efficiency of this photoproduction is dependent on the concentration of the chloride ions. This suggests that the ligand environment around the silver ion plays a crucial role in its photochemical reactivity. For this compound, the imide ligand would similarly influence the light-induced transformations, potentially affecting the quantum yield and the nature of the resulting silver nanostructures. Further research is needed to elucidate the specific photochemical pathways, including the role of ligand-to-metal charge transfer (LMCT) excited states and the nature of any transient species formed upon irradiation.

Thermal Stability and Decomposition Mechanisms

The thermal stability of silver-imide complexes is a critical parameter for their application in processes like chemical vapor deposition (CVD) for the creation of silver-based films and nanoparticles. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques used to study the decomposition of these compounds.

Studies on Lewis-base stabilized N-silver(I) succinimide complexes have provided valuable data on their thermal behavior. These complexes, with the general formula Lₙ·AgNC₄H₄O₂, where L is a phosphine (B1218219) or phosphite (B83602) ligand, have been synthesized and their thermal properties analyzed. TGA reveals that these complexes decompose upon heating. The decomposition temperature and the nature of the decomposition products are influenced by the stabilizing Lewis base.

In general, silver carboxylates, which are structurally related to silver imides, decompose at atmospheric pressure to yield metallic silver and carbon dioxide, often before or during their melting point. The thermal stability of these compounds is often enhanced by fluorination of the organic ligand. For silver-imide complexes, the decomposition pathway is expected to involve the cleavage of the silver-nitrogen bond and the subsequent breakdown of the organic ligand. The volatility of these complexes is also a key factor for CVD applications, and it is influenced by the molecular structure and the nature of the substituents on the imide ring.

| Compound Class | General Observation | Influencing Factors |

|---|---|---|

| Lewis-Base Stabilized N-Silver(I) Succinimide Complexes | Decompose upon heating. | Nature of the stabilizing Lewis base. |

| Silver Carboxylates (related compounds) | Decompose to metallic silver and CO₂. | Fluorination of the ligand increases thermal stability. |

Ligand and Metal Exchange Kinetics

Variable-temperature NMR spectroscopy has been a powerful tool to study the dynamics of ligand exchange in silver(I) complexes. For NHC-Ag(I) complexes, the exchange of the NHC ligand has been investigated, and the activation energies for this process have been determined. The exchange mechanism can be influenced by factors such as the concentration of the complex, the nature of the counter-ion, and the presence of additives.

Ligand substitution reactions in transition metal complexes can proceed through different mechanisms, including dissociative, associative, and interchange pathways. For silver(I) complexes, which are typically labile, ligand exchange is generally rapid. The lability of a complex refers to the rate at which its ligands can be exchanged, and this is a kinetic property, distinct from the thermodynamic stability of the complex.

Metal exchange reactions, often referred to as transmetalation, are also a key aspect of the reactivity of silver-imide complexes. Silver(I)-NHC complexes, for example, are widely used as transmetalating agents to synthesize other metal-NHC complexes. This is due to the facile transfer of the NHC ligand from the silver center to another metal. A similar reactivity can be expected for silver-imide complexes, which could serve as precursors for the synthesis of other metal-imide compounds.

Reaction Kinetics and Thermodynamic Stability Studies

The thermodynamic stability of silver-imide complexes in solution is crucial for predicting their behavior in various chemical environments. The formation constants (or stability constants) of these complexes provide a quantitative measure of their stability.

The thermodynamic parameters, including the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of complex formation, provide a more complete picture of the stability. For many silver(I) complexes with nitrogen-donor ligands, the complexation is enthalpically driven, meaning the formation of the Ag-N bond is an exothermic process. The entropy change is often unfavorable due to the loss of translational entropy upon binding of the ligand to the metal ion.

Kinetic studies of the formation of silver nanoparticles from silver salts often involve monitoring the reaction progress using UV-Vis spectroscopy. The rate of formation and the final size and shape of the nanoparticles can be influenced by factors such as the concentration of the silver salt and the reducing agent, temperature, and the presence of stabilizing agents. While specific kinetic studies on reactions involving this compound are scarce, the principles from related systems can be applied to understand its reaction kinetics.

| Complex | Parameter | Significance |

|---|---|---|

| [Ag(succinimide)]⁺ | Formation Constant (K₁) | Quantifies the stability of the 1:1 complex. |

| [Ag(succinimide)₂]⁺ | Overall Stability Constant (β₂) | Quantifies the overall stability of the 1:2 complex. |

| Silver(I)-Amine Complexes | ΔH° | Typically negative (exothermic), indicating a favorable enthalpy change upon complexation. |

| Silver(I)-Amine Complexes | ΔS° | Often negative, indicating a decrease in disorder upon complexation. |

Advanced Coordination Chemistry and Supramolecular Assembly of Silver 3 Pyrroline 2,5 Dione Complexes

Varied Coordination Modes of 3-Pyrroline-2,5-dione (N-, O-, Pi-Coordination)

The coordination chemistry of silver with the 3-pyrroline-2,5-dione ligand, and its saturated analogue succinimide (B58015), is characterized by a diversity of bonding modes. The deprotonated imide ligand is ambidentate, offering multiple potential coordination sites for the silver(I) ion. The primary coordination modes observed are through the nitrogen atom (N-coordination) and the carbonyl oxygen atoms (O-coordination).

N-Coordination: The most common coordination mode involves the deprotonated nitrogen atom of the imide ring. This results in the formation of a linear Ag-N bond. In many silver-succinimide complexes, the silver ion is two-coordinate, forming linear [Ag(imide)₂]⁻ units.

O-Coordination: The carbonyl oxygen atoms of the 3-pyrroline-2,5-dione ligand can also coordinate to the silver(I) ion. This O-coordination can occur in several ways:

Monodentate: A single carbonyl oxygen atom coordinates to the silver center.

Bidentate (Chelating): Both carbonyl oxygen atoms of a single imide ligand coordinate to the same silver ion.

Bidentate (Bridging): The two carbonyl oxygen atoms of a single imide ligand bridge two different silver centers.

The preference for N- versus O-coordination can be influenced by several factors, including the solvent, the counter-anion present, and the presence of other co-ligands.

Pi-Coordination: While less common for simple imides, the double bond in the 3-pyrroline-2,5-dione ring presents the possibility of π-coordination with the silver(I) ion. Silver(I) is known to form complexes with alkenes, and thus, the endocyclic C=C bond of the maleimide-type ring could potentially interact with the silver center. This type of interaction would likely be weaker than the N- or O-coordination and may occur in concert with them, leading to higher coordination numbers and more complex structures. Detailed structural studies would be required to definitively identify and characterize such π-interactions.

Formation of Oligomeric and Polymeric Silver-Imide Architectures

The ability of the 3-pyrroline-2,5-dione ligand to bridge silver(I) centers through its various coordination sites facilitates the formation of both discrete oligomers and extended polymeric architectures. These structures are built upon the self-assembly of silver-imide units.

Oligomeric Structures: In the presence of certain co-ligands or under specific crystallization conditions, the growth of the silver-imide network can be terminated, leading to the formation of discrete oligomeric species. These can range from simple dimers and trimers to more complex cage-like structures. For instance, a butterfly-shaped [Ag(C₄H₄NO₂)]₂ dimer containing an eight-membered ring has been observed in a silver-succinimide complex, where one silver atom is four-coordinate with only Ag-O bonds, and the other is two-coordinate with only Ag-N bonds.

Polymeric Architectures: More commonly, the bridging nature of the imide ligand leads to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers.

1D Chains: Linear or zigzag chains are a common motif in silver-imide coordination polymers. These are typically formed when the imide ligands bridge silver ions in a head-to-tail fashion. For example, a polymeric chain structure has been reported for M[Ag(succ)₄] (M = K, Rb, Cs) complexes.

2D Networks: By introducing additional bridging ligands or utilizing the multi-dentate nature of the imide ligand more extensively, 2D layered structures can be assembled. These sheets can be further organized in the solid state through non-covalent interactions.

3D Frameworks: The formation of 3D metal-organic frameworks (MOFs) with silver and imide-based ligands is also possible, particularly with the use of rigid co-ligands that can connect 1D or 2D motifs into a higher-dimensional network.

The dimensionality and topology of the resulting architecture are highly dependent on the reaction conditions, the stoichiometry of the reactants, and the nature of the anions and co-ligands present in the system.

Role of Anions and Co-ligands in Coordination Topology

Role of Anions: Anions can play a multifaceted role in the construction of silver-imide coordination polymers:

Coordinating Anions: Anions such as nitrate (B79036) (NO₃⁻), acetate (B1210297) (CH₃COO⁻), and trifluoroacetate (B77799) (CF₃COO⁻) can directly coordinate to the silver(I) centers. Their size, shape, and coordination ability (monodentate, bidentate, bridging) will dictate how they link silver ions, influencing the dimensionality of the resulting network. For example, a series of silver(I) coordination polymers showed that the topology is significantly affected by different anion templates, with linear, trilateral, and tetrahedral coordination modes observed with ClO₄⁻, CF₃CO₂⁻, and C₂F₅CO₂⁻ anions, respectively.

Anion Templating: In some cases, the anion can act as a template, directing the arrangement of the silver-ligand framework around it. This is particularly evident in the formation of cage-like structures or frameworks with specific channel sizes and shapes.

Role of Co-ligands: The introduction of additional organic ligands (co-ligands) can dramatically alter the coordination environment of the silver(I) ion and the final architecture of the complex. Co-ligands can:

Modify Coordination Number and Geometry: Co-ligands can compete with the imide ligand for coordination sites on the silver ion, changing its coordination number and geometry from, for example, linear two-coordinate to tetrahedral four-coordinate.

Act as Bridging Units: Bifunctional or multifunctional co-ligands can bridge silver centers, leading to the formation of higher-dimensional networks. The length, rigidity, and coordination vectors of the co-ligand are critical in determining the final topology.

Block Coordination Sites: Monodentate co-ligands can block coordination sites on the silver ion, preventing the extension of the polymeric structure and favoring the formation of discrete oligomers. For instance, Lewis-base stabilized N-silver(I) succinimide complexes have been prepared as monomers or ion pairs in the solid state with co-ligands like TMEDA and PPh₃.

The interplay between the 3-pyrroline-2,5-dione ligand, the silver(I) ion, the anion, and any co-ligands creates a complex system where subtle changes in one component can lead to vastly different supramolecular architectures.

Non-Covalent Interactions and Crystal Engineering

Beyond the primary coordination bonds, non-covalent interactions play a crucial role in the solid-state structures of silver 3-pyrroline-2,5-dione complexes. These weaker interactions, including argentophilic interactions, hydrogen bonding, and π-stacking, are fundamental to the principles of crystal engineering, allowing for the rational design and construction of desired supramolecular architectures.

Argentophilic Interactions

Argentophilic interactions are weak, attractive forces between silver(I) ions, which have a closed-shell d¹⁰ electron configuration. These interactions, with energies comparable to hydrogen bonds, occur when the distance between two silver atoms is less than the sum of their van der Waals radii (approximately 3.44 Å). Argentophilic interactions can significantly influence the packing of silver complexes in the solid state, leading to the formation of dimers, chains, or clusters of silver ions within the crystal lattice.

Hydrogen Bonding and π-Stacking

Hydrogen Bonding: The 3-pyrroline-2,5-dione ligand possesses both hydrogen bond donors (the N-H group in the protonated or neutral form) and acceptors (the carbonyl oxygen atoms). These functional groups can participate in intermolecular hydrogen bonding, which is a powerful tool for directing the assembly of molecules in the solid state. In the crystal structures of this compound complexes, hydrogen bonds can be observed between:

Adjacent imide ligands, forming chains or sheets.

Imide ligands and coordinated or solvate water molecules.

Imide ligands and coordinating or non-coordinating anions.

These hydrogen bonding networks can link coordination polymer chains or layers into higher-dimensional supramolecular structures.

Host-Guest Chemistry and Molecular Recognition

The porous nature of some polymeric this compound frameworks, or the cavities within discrete oligomeric structures, can allow for the inclusion of small guest molecules. This leads to the potential for these complexes to act as hosts in host-guest chemistry. The recognition and binding of a specific guest molecule are governed by a combination of factors, including size and shape complementarity between the host cavity and the guest, as well as non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

While the host-guest chemistry of this compound complexes is a developing area of research, the principles of supramolecular chemistry suggest that these compounds could be designed to act as receptors for a variety of small molecules and ions, with potential applications in sensing, separation, and catalysis. The ability to tune the structure of the silver-imide framework through the judicious choice of co-ligands and anions provides a pathway to creating hosts with tailored molecular recognition properties.

Specialized Analytical Methodologies for Silver 3 Pyrroline 2,5 Dione

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of Silver 3-pyrroline-2,5-dione from reaction precursors, byproducts, and complex mixtures, as well as for the critical assessment of its purity. The choice of technique often depends on the sample matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of maleimide (B117702) derivatives. acs.org For this compound, a reversed-phase HPLC (RP-HPLC) method would be suitable, where retention is based on the hydrophobicity of the molecule. The maleimide ring provides a chromophore that allows for detection using UV-Vis spectroscopy. rsc.org

Another powerful technique is silver ion chromatography, also known as argentation chromatography. This method relies on the reversible interaction between silver ions and the π-electrons of double bonds. aocs.org While typically used to separate unsaturated compounds using a stationary phase impregnated with silver ions, the principle can be adapted for the analysis of silver-containing compounds themselves. aocs.orgaocs.org In the case of this compound, ion-pair chromatography could be employed. This technique is suitable for separating charged analytes on reversed-phase columns by adding an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic complex with the analyte. technologynetworks.comthermofisher.com

Gas Chromatography (GC) can be utilized, particularly for analyzing volatile derivatives of the compound or its degradation products. orgchemboulder.com For instance, after a derivatization step to increase volatility, GC can provide high-resolution separation. researchgate.net Multidimensional GC techniques, potentially using a silver-based column in the second dimension, could offer enhanced separation for complex mixtures containing related unsaturated compounds. acs.org

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Primary Application | Detection Method | Advantages | Limitations |

|---|---|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment and quantification. | UV-Vis, Mass Spectrometry (MS) | High resolution, widely applicable, quantitative. | Requires solubility in the mobile phase. |

| Silver Ion TLC/HPLC | Reversible complexation of π-electrons with silver ions. aocs.org | Separation of unsaturated compounds; analysis of the silver complex itself. | Staining, UV-Vis, MS | High selectivity for unsaturated species. nih.gov | Potential for silver ion leaching from the column. aocs.org |

| Ion-Pair Chromatography | Forms a neutral ion pair with a charged analyte for separation on a reversed-phase column. technologynetworks.com | Separation of the ionic silver complex. | Conductivity, UV-Vis, MS | Good for ionic species not well-retained by RP-HPLC. thermofisher.com | Mobile phase complexity; potential for baseline noise. |

| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. orgchemboulder.com | Analysis of volatile derivatives or degradation products. | Flame Ionization (FID), MS | High efficiency and sensitivity for volatile compounds. | Requires analyte to be volatile or derivable. |

Advanced Electroanalytical Techniques for Speciation and Quantification

Electroanalytical methods offer high sensitivity and are well-suited for the speciation and quantification of the silver component of this compound. These techniques measure electrical properties like potential or current to determine the concentration of an analyte.

Potentiometry , particularly using silver ion-selective electrodes (Ag-ISEs), is a direct method for quantifying the activity of free silver ions that may be in equilibrium with the complex. nih.gov These sensors measure the potential difference between the ISE and a reference electrode, which correlates with the concentration of Ag+. acs.org The development of solid-contact ISEs offers a robust alternative to traditional liquid-junction electrodes. mdpi.com Potentiometric sensors can achieve very low detection limits, reaching sub-nanomolar levels, making them suitable for trace analysis. nih.gov

Voltammetry , especially cyclic voltammetry (CV), is used to study the redox properties of the silver complex. nih.gov By scanning the potential at a working electrode (e.g., glassy carbon, silver), one can observe the oxidation and reduction peaks corresponding to the Ag(I)/Ag(0) couple. rsc.org This provides qualitative information about the electrochemical behavior of the compound. nih.gov For quantification, stripping voltammetry techniques can be employed, offering excellent sensitivity for trace metal detection. researchgate.net

Coulometry is an absolute quantification method based on the exhaustive electrolysis of the analyte. libretexts.org In controlled-potential coulometry, a specific potential is applied to selectively reduce the Ag(I) in this compound to metallic silver (Ag(0)). libretexts.org The total charge (in coulombs) passed during the complete reaction is directly proportional to the amount of analyte, according to Faraday's laws of electrolysis. iupac.org This technique is highly accurate and can be used for microanalysis. slideshare.net

Table 2: Electroanalytical Techniques for this compound

| Technique | Principle | Measurement | Primary Application | Key Findings/Features |

|---|---|---|---|---|

| Potentiometry (ISE) | Nernst equation; relates electrode potential to ion activity. | Potential (V) | Quantification of Ag+ activity in solution. | High selectivity; detection limits can be in the sub-nanomolar range. nih.govnih.gov |

| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential sweep. | Current (A) vs. Potential (V) | Characterization of redox behavior. nih.gov | Provides information on the reduction/oxidation potentials of the Ag(I) center. rsc.org |

| Controlled-Potential Coulometry | Measures the total charge required for complete electrolysis of the analyte. libretexts.org | Charge (Q) | Absolute quantification of silver. | Highly accurate and precise; does not require calibration with a standard of the analyte. libretexts.orgslideshare.net |

Spectrophotometric and Luminescence-Based Detection Methods

Optical methods, including spectrophotometry and luminescence, are widely used for the detection and characterization of this compound due to their sensitivity, speed, and versatility.

UV-Visible (UV-Vis) Spectrophotometry is a fundamental technique for confirming the presence of the maleimide structure and studying its complexation with silver. The maleimide ring possesses a π-electron system that absorbs UV radiation. The complexation with silver can lead to shifts in the absorption maximum (λmax) or changes in molar absorptivity. nih.gov UV-Vis spectroscopy is often used to monitor reactions involving the maleimide group or to characterize silver-containing nanoparticles and complexes. rsc.orgresearchgate.net

Luminescence-based methods , particularly fluorescence spectroscopy, offer superior sensitivity for detection. While the this compound complex itself may not be strongly fluorescent, its interaction with other molecules can lead to significant changes in fluorescence signals. The two primary mechanisms are fluorescence quenching and fluorescence enhancement.

Fluorescence Quenching: The silver ion is a known fluorescence quencher. nih.gov The presence of the silver complex can quench the fluorescence of certain fluorophores through mechanisms like Förster Resonance Energy Transfer (FRET) or static/dynamic quenching. nih.govfrontiersin.orgresearchgate.net This effect can be harnessed to develop assays where the concentration of the silver complex is inversely proportional to the fluorescence intensity. nih.gov

Fluorescence Enhancement: In some systems, the interaction of silver ions with specific probes, such as peptide-gold nanoparticles or certain quantum dots, can lead to a "turn-on" or enhanced fluorescence signal. mdpi.comscilit.comedpsciences.org This approach provides a highly selective and sensitive method for detecting silver ions that might be released from the complex. rsc.orgrsc.org

Table 3: Spectroscopic and Luminescence-Based Detection Methods

| Method | Principle | Typical Wavelength Range | Application | Expected Observation |

|---|---|---|---|---|

| UV-Vis Spectrophotometry | Absorption of photons by electrons in the molecule, leading to electronic transitions. | 200-800 nm | Characterization and quantification. | Absorption peaks characteristic of the maleimide ring; potential shifts upon silver complexation. nih.gov |

| Fluorescence Quenching | Decrease in fluorescence intensity due to interaction with a quencher (Ag+). nih.gov | Emission spectrum of a chosen fluorophore | Indirect quantification of silver. | Fluorescence intensity of a probe decreases upon interaction with the silver complex. researchgate.netnih.gov |

| Fluorescence Enhancement | Increase in fluorescence intensity due to Ag+ interaction with a specific probe. scilit.com | Emission spectrum of a specific probe | Highly sensitive detection of silver ions. | A "turn-on" fluorescence signal is observed in the presence of silver. mdpi.comrsc.org |

Trace Analysis and Environmental Fate Studies (Mechanistic Focus)

Understanding the environmental fate of this compound is critical for assessing its potential impact. This involves studying its transformation, transport, and persistence in environmental systems, with a focus on the underlying chemical mechanisms.

The primary environmental concern is the potential release of toxic silver ions (Ag+) through dissolution or degradation of the complex. wikipedia.org The maleimide ring itself can also undergo transformations. The stability of the complex is highly dependent on environmental conditions such as pH, the presence of ligands, and reducing agents.

Mechanisms of Transformation:

Ligand Exchange/Dissolution: In aquatic environments, ligands such as chloride (Cl-), sulfides (S2-), and natural organic matter (NOM) can compete for coordination with the silver ion. who.intwlu.ca Strong complexation with these environmental ligands can lead to the dissolution of the original complex and the formation of new silver species, such as AgCl or silver-sulfide complexes, which alters the bioavailability and toxicity of the silver. wikipedia.orgwho.int The presence of dissolved organic carbon can stabilize silver, potentially reducing the concentration of free Ag+ ions. oaepublish.comnih.gov

Reductive Degradation: The maleimide moiety is susceptible to reactions, particularly with thiol-containing compounds (e.g., glutathione, cysteine) present in reducing environments. nih.gov This can lead to a retro-Michael addition, potentially breaking the covalent bond structure and releasing the silver ion or forming a new thiol-adduct. acs.orgudel.edu The kinetics of this degradation can be tuned by the specific substituents on the maleimide ring and the nature of the thiol. udel.edu

Photodegradation: Although not extensively studied for this specific compound, many organic molecules and organometallic complexes are susceptible to degradation upon exposure to UV radiation. This could be another pathway for the transformation of the maleimide ring and the release of silver.

Trace analysis in environmental samples requires highly sensitive techniques. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard for ultra-trace quantification of total silver. The electroanalytical and luminescence-based methods discussed previously also offer the low detection limits necessary for environmental monitoring. nih.govedpsciences.org

Table 4: Potential Environmental Transformation Pathways for this compound

| Pathway | Reactant/Condition | Primary Mechanism | Resulting Silver Species | Impact on Maleimide Ring |

|---|---|---|---|---|

| Ligand Exchange | Cl-, S2-, Natural Organic Matter (NOM) | Complexation | AgCl, Ag2S, Ag-NOM complexes who.intwlu.ca | Ring remains intact initially. |

| Retro-Michael Addition | Thiols (e.g., glutathione) nih.gov | Nucleophilic attack and bond cleavage | Released Ag+ or re-complexation | Potential ring-opening or formation of a new thioether adduct. acs.org |

| Immobilization | Soil organic matter, sediments | Adsorption, complexation | Ag+ bound to soil particles researchgate.net | Ring may also bind to organic matter. |

Academic Exploration of Potential Applications of Silver 3 Pyrroline 2,5 Dione

Catalytic Applications in Organic Synthesis and Mechanistic Insights

Silver-based catalysts are of great interest in organic synthesis due to their unique reactivity, selectivity, and stability. researchgate.net While direct catalytic applications of a pre-formed "Silver 3-pyrroline-2,5-dione" complex are not extensively documented, the catalytic activity of silver(I) salts in reactions involving the synthesis of pyrroline (B1223166) and pyrrole (B145914) derivatives is well-established. researchgate.netnih.gov These reactions provide a model for the potential catalytic behavior of silver associated with a pyrroline-2,5-dione ligand.

Homogeneous and Heterogeneous Catalysis Development

The development of silver-catalyzed reactions has spanned both homogeneous and heterogeneous systems, each offering distinct advantages.

Homogeneous Catalysis: Soluble silver(I) salts such as silver triflate (AgOTf) and silver hexafluoroantimonate (AgSbF₄) have proven to be effective homogeneous catalysts for various organic transformations, including the synthesis of 3-pyrrolines. organic-chemistry.orghku.hk For instance, cationic silver has been used to catalyze the intramolecular chloroamination of allenes, yielding functionalized 3-pyrroline (B95000) derivatives. organic-chemistry.org Another key reaction is the silver-promoted 5-endo-dig cyclization of ketopropargylamines, which proceeds via a Conia-ene-type reaction to form 2,5-dihydropyrroles (3-pyrrolines). nih.gov These catalysts are valued for their high activity and selectivity under mild reaction conditions.

Heterogeneous Catalysis: To overcome challenges of catalyst separation and reuse associated with homogeneous systems, significant research has focused on developing heterogeneous silver catalysts. chemistryworld.com These often involve immobilizing silver nanoparticles or complexes on solid supports like polymers or inorganic materials. rsc.org For example, Ag₃PW₁₂O₄₀ has been used as a robust, heterogeneous catalyst for the allylation of arenes, demonstrating comparable yields to its homogeneous counterparts and the ability to be reused multiple times with only a slight decrease in activity. hku.hk Similarly, silver nanoparticles supported on crosslinked vinyl polymers have been developed as effective and reusable catalysts for reduction reactions in aqueous media. rsc.org The development of such systems is crucial for creating more sustainable and economically viable chemical processes. researchgate.net

| Silver Catalyst | Catalysis Type | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Ag(I) salts | Homogeneous | 5-endo-dig cyclization (Conia-ene-type) | Ketopropargylamines | 2,5-Dihydropyrroles | nih.gov |

| Cationic Silver Complex (AgSbF₄) | Homogeneous | Intramolecular Chloroamination | Allenes | Functionalized 3-pyrrolines | organic-chemistry.org |

| Ag₂CO₃ | Homogeneous | Cascade Reaction | β-enaminones and isocyanoacetates | 1,2,3,5-tetrasubstituted pyrroles | researchgate.net |

| Ag₃PW₁₂O₄₀ | Heterogeneous | Intermolecular Allylation | Arenes and Allylic Alcohols | Allylated Arenes | hku.hk |

Elucidation of Catalytic Cycles and Intermediates

Understanding the mechanism of silver-catalyzed reactions is key to optimizing existing processes and designing new ones. For reactions forming five-membered nitrogen heterocycles, proposed mechanisms often involve the coordination of the silver(I) ion to unsaturated bonds, such as alkynes or allenes. researchgate.netnih.gov

In the silver-catalyzed cyclization of ketopropargylamines, the proposed mechanism begins with the activation of the alkyne moiety by the Ag(I) catalyst. This facilitates a nucleophilic attack by the amine nitrogen in a 5-endo-dig manner, leading to the formation of a silver-containing intermediate. nih.gov Subsequent protonolysis or other terminating steps release the 3-pyrroline product and regenerate the active silver catalyst, completing the catalytic cycle.

In other transformations, such as those involving palladium catalysis with silver additives, silver salts can act as halide scavengers to generate a more reactive cationic palladium intermediate. While not direct catalysis by silver, this highlights a crucial role for silver compounds in facilitating catalytic cycles. More complex cascade reactions catalyzed by silver may involve multiple catalytic cycles, where the silver ion chemo- and regio-selectively controls different steps of the reaction, such as C-C bond insertion and subsequent cyclization. researchgate.net The precise characterization of these catalytic intermediates remains a challenging but active area of research.

Materials Science and Nanotechnology Applications

In materials science, the combination of silver and the maleimide (B117702) structure offers compelling opportunities for creating advanced nanomaterials and functional composites. The maleimide group can act as a surface modifier, a capping agent, or a component of a larger polymer matrix that serves as a template for silver nanostructure formation. rsc.orgnih.gov

Precursors for Advanced Silver Nanomaterials and Composites

The use of maleimide-containing molecules as capping agents is a promising strategy for synthesizing stable and functional silver nanoparticles (AgNPs). rsc.org For instance, benzotriazole-maleimide (BTM) has been used as a bifunctional linker in a one-pot synthesis of BTM-coated AgNPs. rsc.orgresearchgate.net In this system, the benzotriazole (B28993) moiety strongly binds to the silver surface, preventing oxidation and aggregation, while the exposed maleimide group remains available for subsequent functionalization. rsc.orgresearchgate.net

Another approach involves the use of polyimide, a polymer often synthesized from maleimide derivatives, as a matrix for the in situ synthesis of silver nanoparticles. nih.govnih.gov In one method, electrospun polyimide nanofibers are surface-treated to create potassium polyamate coatings. These coatings can undergo ion exchange with silver ions (from AgNO₃), which are then reduced chemically or thermally to form AgNPs embedded within or anchored to the fiber surface. nih.gov This technique allows for precise control over the nanoparticle density and morphology, leading to hierarchical nanostructures. nih.gov Depending on the reduction method, monodisperse AgNPs with average diameters as small as 5.2 nm can be achieved. nih.gov

| Precursor/Matrix System | Synthesis Method | Resulting Material | Key Features | Reference |

|---|---|---|---|---|

| Benzotriazole-maleimide (BTM) | One-pot chemical reduction | BTM-coated AgNPs | Average diameter ~3.1 nm; Surface maleimide groups available for functionalization. | researchgate.net |

| Electrospun Polyimide Nanofibers | Surface-confined synthesis (ion-exchange followed by reduction) | AgNP-Polyimide composite nanofibers | Thermal reduction yields embedded AgNPs (~5.2 nm); Chemical reduction yields surface-anchored AgNPs. | nih.gov |

| Hydroxy Polyimide (HPI) | In-situ reduction of AgNO₃ | Ag/PI composite films | Uniform size distribution of Ag particles due to ion-dipole interactions. | nih.gov |

Functional Materials for Optics and Electronics

Silver nanomaterials derived from maleimide-based systems exhibit unique optical and electronic properties that make them suitable for advanced applications. The optical properties of metallic nanoparticles are highly dependent on their size, shape, and surface chemistry. rsc.orgresearchgate.net

Maleimide-coated AgNPs have been investigated for their potential in biosensor design, particularly as effective substrates for surface-enhanced Raman scattering (SERS) and as building blocks for plasmonic sensors. rsc.orgresearchgate.net The ability to functionalize the nanoparticle surface via the maleimide group allows for the attachment of specific molecules, which is a critical feature for developing highly selective sensors. rsc.org Furthermore, small AgNPs (less than 2 nm) can exhibit strong fluorescent emission, a property that can be controlled by the surface coating. rsc.orgresearchgate.net

Ag/polyimide composite films are being explored for applications in electronics where enhanced heat dissipation is required. nih.gov By forming Ag particles in situ within a polyimide matrix, it is possible to create materials with significantly improved thermal conductivity. The location and size of the silver particles, which are critical for performance, can be controlled by the reduction method (chemical, thermal, or photochemical) and the chemical structure of the polyimide. nih.gov

Bioinorganic Chemistry and Mechanistic Studies of Biological Interactions (Excluding Human Data)

The bioinorganic chemistry of silver is a field of intense study, largely driven by its antimicrobial properties. nih.govmdpi.com The interaction of silver ions with biomolecules is a key aspect of its mechanism of action. nih.govresearchgate.net When combined with a maleimide group, silver complexes or nanoparticles gain a powerful tool for specific, covalent interactions with biological macromolecules, particularly proteins.

The maleimide group is well-known for its high reactivity towards thiol groups, such as those found in the amino acid cysteine. acs.org This reaction, a Michael addition, proceeds under mild conditions and results in the formation of a stable thioether bond. This specific reactivity allows maleimide-functionalized silver nanoparticles to be used as probes for studying biological interactions. For example, BTM-coated AgNPs can be conjugated to single-stranded DNA (ssDNA) through Diels-Alder cycloaddition, and these conjugates can then be used to interact with other biomolecules. researchgate.net

Mechanistic studies focus on how silver ions and silver-based nanomaterials interact with amino acids and peptides. nih.gov Silver ions are known to bind to various functional groups in proteins, including thiol groups, amino groups, and carboxylates. The maleimide functionality provides a route to direct this interaction specifically to cysteine residues. By conjugating a biomolecule, such as myoglobin, to DNA and then hybridizing it with DNA-functionalized AgNPs, hybrid bio-nano structures can be created. researchgate.net The activity of the immobilized protein can then be studied, providing insights into how the nano-environment affects biological function. researchgate.net These studies are fundamental to the rational design of novel antimicrobial agents and diagnostic tools.

Fundamental Antimicrobial Mechanisms (e.g., cellular targets, oxidative stress, in vitro studies)

The antimicrobial properties of silver compounds have been recognized for centuries, and modern research continues to explore the mechanisms through which they exert their effects. This compound, a compound combining the bioactive pyrrolidine-2,5-dione scaffold with the antimicrobial properties of silver, is a subject of interest for its potential therapeutic applications. The fundamental antimicrobial mechanisms of such compounds are multifaceted, involving various cellular targets, the induction of oxidative stress, and validation through in vitro studies.

The mechanism of antimicrobial activity of silver(I) complexes is often attributed to the slow release of Ag(I) ions. mdpi.com These ions are highly reactive and can interact with multiple cellular components, leading to a broad spectrum of antimicrobial activity. Silver compounds have demonstrated efficacy against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net

Cellular Targets:

The primary cellular targets for silver-based compounds include the bacterial cell wall, cell membrane, and intracellular components such as DNA and proteins. The thick peptidoglycan layer of Gram-positive bacteria can impede the action of silver nanoparticles, making them comparatively more resistant than Gram-negative bacteria. mdpi.com However, silver ions can still disrupt the cell wall integrity, leading to increased permeability and eventual cell lysis.

Once inside the cell, silver ions can interfere with critical cellular functions. They are known to interact with sulfur-containing proteins, such as those involved in the electron transport chain, disrupting cellular respiration and energy production. The inhibition of essential enzymes is another key mechanism. For instance, some pyrrolidine-2,3-dione (B1313883) scaffolds have been reported to inhibit Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa, a critical enzyme in cell wall synthesis. nih.gov

Oxidative Stress:

A significant contributor to the antimicrobial action of silver compounds is the induction of oxidative stress. mdpi.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com Silver ions can catalyze the production of ROS, such as hydroxyl radicals, which are highly damaging to cellular components. nih.gov

This oxidative damage can affect lipids, leading to lipid peroxidation and compromising cell membrane integrity. mdpi.com Proteins and DNA are also susceptible to oxidative damage, resulting in loss of function and genetic mutations, respectively, which can ultimately lead to cell death. mdpi.com Some pyrrolidine (B122466) derivatives have been specifically studied for their pro-oxidative properties and their ability to induce oxidative stress in target cells. nih.gov

In Vitro Studies:

A substantial body of in vitro research supports the antimicrobial efficacy of silver-containing compounds and pyrrolidine derivatives. These studies are crucial for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these compounds against various pathogens.

For example, derivatives of pyrrolidine-2,5-dione have been shown to possess moderate to low antimicrobial activities against selected bacterial and fungal species. nih.gov In some cases, these compounds have demonstrated improved anti-biofilm properties and synergism with FDA-approved antimicrobials. nih.gov Silver nanoparticles have also been extensively studied in vitro, demonstrating their ability to inhibit bacterial growth and biofilm formation of various oral pathogens. mdpi.comlongdom.orgnih.gov

The following table summarizes the findings of some in vitro antimicrobial studies on related compounds:

| Compound/Material | Microorganism(s) | Key Findings |

| Pyrrolidine-2,5-dione derivatives | Various bacteria and fungi | Moderate to low antimicrobial activities with MICs ranging from 16 to 256 µg/mL. nih.gov |

| Silver Nanoparticles (AgNPs) | S. mutans, S. oralis, L. acidophilus, L. fermentum, C. albicans | AgNPs exhibited better bacteriostatic and bactericidal effects with lower MICs compared to chlorhexidine. nih.gov |

| Silver-impregnated dressings | S. aureus (MRSA), P. aeruginosa, E. coli, etc. | Demonstrated broad-spectrum bactericidal activity, particularly against Gram-negative bacteria. researchgate.net |

| Pyrrolidine-2,3-dione scaffolds | S. aureus | Potent anti-biofilm properties and synergism with vancomycin. nih.gov |

These in vitro studies provide essential preliminary data on the antimicrobial potential of this compound and guide further research into its mechanisms of action and potential applications.

Interactions with Model Biomolecules (e.g., DNA, proteins)

The biological activity of this compound is intrinsically linked to its interactions with essential biomolecules. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action and potential therapeutic applications. The primary targets for such interactions are DNA and proteins, the fundamental building blocks of cellular life.

Interaction with DNA:

The interaction of metal complexes with DNA is a critical aspect of their biological activity, particularly for antimicrobial and anticancer agents. mdpi.com Silver(I) complexes are known to interact with DNA, which can be a key component of their antimicrobial mechanism. mdpi.com These interactions can occur through various modes, including intercalation, groove binding, and electrostatic interactions.

Studies on silver(I) complexes have employed techniques like fluorescence spectroscopy and gel electrophoresis to investigate their DNA binding affinity. mdpi.com For instance, competitive binding experiments using ethidium (B1194527) bromide (EthBr) can reveal the mode of interaction. A non-intercalative (electrostatic) binding mode is suggested by low Ksv values and a small percentage of hypochromism. mdpi.com In contrast, some silver(I) complexes have shown a high affinity for intercalation between DNA base pairs. mdpi.com The mechanism of interaction is often a static quenching process, indicating the formation of a complex between the silver compound and DNA. mdpi.com

Molecular docking studies have further illuminated the potential for silver-phendione derivatives to interact with DNA through hydrogen bonding, hydrophobic, and electrostatic interactions. nih.gov

Interaction with Proteins:

Proteins are another major target for silver compounds. The interaction of silver ions with proteins can lead to conformational changes, inactivation of enzymes, and disruption of cellular processes. The binding affinity of silver(I) complexes to proteins, such as bovine serum albumin (BSA), has been shown to be higher than that for DNA in some cases, suggesting that proteins could be more favorable binding sites. mdpi.com

The pyrrolidine-2,5-dione moiety itself can also contribute to protein interactions. This scaffold is present in various bioactive compounds and has been investigated for its ability to inhibit specific enzymes. nih.gov For example, pyrrolidine-2,3-diones have been identified as inhibitors of PBP3 in P. aeruginosa, a crucial enzyme for bacterial cell wall synthesis. nih.gov The hydroxyl group on the pyrrolidine-2,3-dione core appears to play a significant role in the recognition and interaction with the protein target. nih.gov

The following table summarizes the types of interactions observed between related silver complexes and biomolecules:

| Compound Class | Biomolecule | Method of Study | Observed Interaction |

| Silver(I) complexes | ct-DNA | Fluorescence spectroscopy, Gel electrophoresis | Non-intercalative (electrostatic) binding, static quenching. mdpi.com |

| Silver-phendione derivatives | Double-stranded DNA | Molecular docking | Hydrogen bonding, hydrophobic and electrostatic interactions. nih.gov |

| Silver(I) complexes | Bovine Serum Albumin (BSA) | Fluorescence spectroscopy | Higher binding affinity compared to DNA, suggesting proteins as favorable binding sites. mdpi.com |

| Pyrrolidine-2,3-diones | P. aeruginosa PBP3 | Fluorescence assay | Inhibition of enzyme activity. nih.gov |